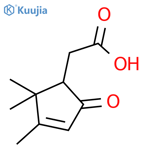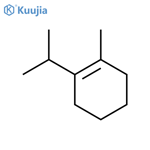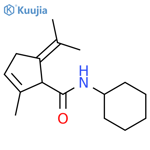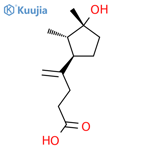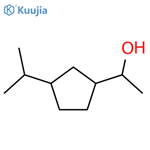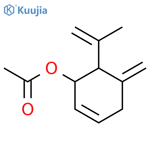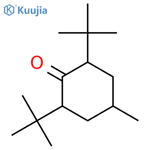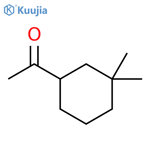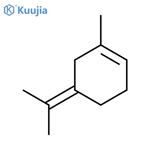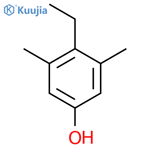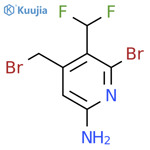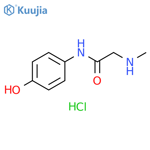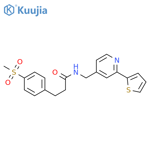Monoterpenóides monocíclicos
Monocyclic monoterpenoids are a class of natural products derived from the isoprene units that form the building blocks of terpenes. These compounds typically contain one ring and have an empirical formula of C10H16. Structurally, they can be classified into several subclasses such as phytol derivatives, farnesyl pyrophosphate (FPP) derivatives, and geranyl pyrophosphate (GPP) derivatives.
Monocyclic monoterpenoids play a crucial role in the biosynthesis of various plant secondary metabolites, including essential oils, resins, and pigments. They exhibit diverse biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, these compounds have been widely used in the fragrance industry due to their pleasant aromas.
In the chemical industry, monocyclic monoterpenoids are valued for their applications in cosmetics, food flavoring, and pharmaceuticals. Due to their natural origin, they are increasingly preferred over synthetic alternatives in consumer products. The structural complexity of these compounds also makes them attractive targets for research into new drug candidates and biotechnological processes.
The isolation and purification of monocyclic monoterpenoids can be achieved through various techniques such as steam distillation, extraction, and chromatography. Their chemical stability and environmental friendliness further enhance their utility in a wide range of applications.

Literatura Relacionada
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Fornecedores recomendados
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados
